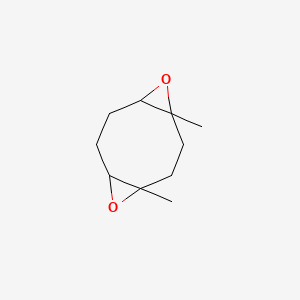
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethylcyclohexane with an oxidizing agent to form the desired tricyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
科学研究应用
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane involves its interaction with molecular targets through its functional groups. The oxygen atoms and methyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on various pathways.
相似化合物的比较
Similar Compounds
- Cycloocta-1,5-diene dioxide
- 1,2:5,6-Diepoxycyclooctane
- Octahydro-2,6-cyclo-pyrano(3,2-b)pyran
Uniqueness
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is unique due to its specific tricyclic structure and the presence of two methyl groups, which differentiate it from other similar compounds
属性
CAS 编号 |
94231-80-8 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
1,4-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-6-10(2)8(12-10)4-3-7(9)11-9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
HCDDNRCTUCHEFM-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3(C(O3)CCC1O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



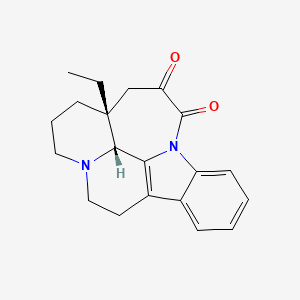

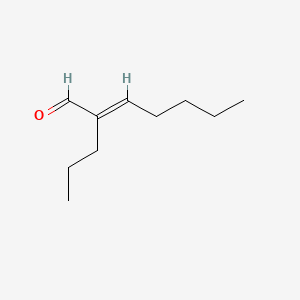
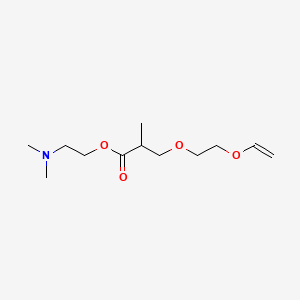


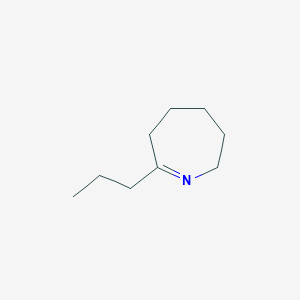
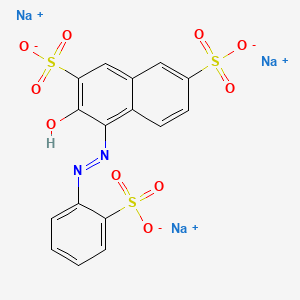

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)


